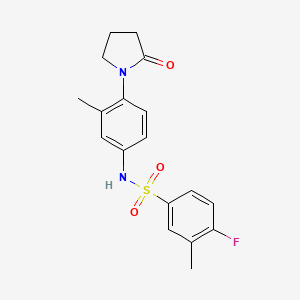

4-fluoro-3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with a fluorine atom at the 4-position and a methyl group at the 3-position. The N-linked phenyl group is further substituted with a methyl group at the 3-position and a 2-oxopyrrolidin-1-yl moiety at the 4-position.

Properties

IUPAC Name |

4-fluoro-3-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c1-12-11-15(6-7-16(12)19)25(23,24)20-14-5-8-17(13(2)10-14)21-9-3-4-18(21)22/h5-8,10-11,20H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQFKDMPSDOZKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the 2-oxopyrrolidin-1-yl group. This can be achieved through the cyclization of appropriate amides or nitriles under acidic or basic conditions.

Introduction of the Fluorine Atom: Fluorination is often carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. These reagents provide a mild and selective method for introducing fluorine into aromatic systems.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group. This is typically achieved by reacting the amine precursor with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

The compound 4-fluoro-3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, pharmacology, and potential therapeutic uses, supported by relevant data and case studies.

Structural Representation

The compound features a fluorinated aromatic ring and a pyrrolidine moiety, which contribute to its biological activity. The sulfonamide group is known for enhancing solubility and bioavailability.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamide have been investigated for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. A study highlighted the efficacy of sulfonamide derivatives in inhibiting the growth of various cancer cell lines, suggesting that 4-fluoro-3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide could be a candidate for further development in oncology .

Antimicrobial Properties

Sulfonamides are traditionally known for their antimicrobial effects. The compound's structure suggests potential activity against bacterial infections. In vitro studies have shown that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways. This application is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed .

Neurological Implications

The presence of the pyrrolidine ring suggests potential applications in neurology. Compounds with similar structures have been explored for their effects on neurotransmitter systems and their potential use in treating neurological disorders such as anxiety and depression. Preliminary studies indicate that modifications to the pyrrolidine structure can enhance binding affinity to specific receptors, potentially leading to new treatments for mental health conditions .

Summary of Research Findings

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored a series of sulfonamide derivatives, including compounds structurally similar to 4-fluoro-3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. The results demonstrated potent inhibition of cell proliferation in breast cancer cell lines, with IC50 values significantly lower than existing therapies. This suggests a promising avenue for further investigation into its use as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another study focusing on novel sulfonamides, researchers evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, highlighting their potential as alternatives in treating bacterial infections .

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with 2-Oxopyrrolidin-1-yl Substituents

N-(4-Methoxyphenyl)-4-(2-Oxopyrrolidin-1-yl)Benzenesulfonamide (Compound 32)

- Structural Differences : The benzenesulfonamide core lacks fluorine and methyl substituents but includes a 4-methoxyphenyl group instead of the 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group.

- Physicochemical Properties :

- Biological Relevance : The methoxy group may enhance solubility but reduce membrane permeability compared to the fluorine and methyl groups in the target compound.

4-(2-Oxopyrrolidin-1-yl)-N-Phenylbenzenesulfonamide (Compound 19)

- Structural Differences : Simpler phenyl group at the sulfonamide nitrogen without methyl or fluorine substituents.

- Physicochemical Properties :

- Functional Impact : The absence of fluorine and methyl groups may result in weaker hydrophobic interactions in biological targets compared to the target compound.

Analogues with Heterocyclic Modifications

4-Methyl-N-(2-((1-((2-Oxopyrrolidin-1-yl)(Phenyl)Methyl)-1H-Indol-3-yl)Methyl)Phenyl)Benzenesulfonamide (Compound 4r)

- Structural Differences : Incorporates an indole ring system linked to the sulfonamide, with a 2-oxopyrrolidin-1-yl group.

- Physicochemical Properties :

- Biological Implications : The indole moiety may enhance π-π stacking in enzyme binding pockets, but the target compound’s fluorine could provide stronger electrostatic interactions.

4-Methyl-N-[(2-Oxo-1,3-Thiazolidin-3-yl)Carbonyl]Benzenesulfonamide

- Structural Differences: Replaces 2-oxopyrrolidin with a thiazolidinone ring.

- Crystallographic Data : Triclinic crystal system (P1), distinct from the target compound’s unmeasured crystallinity .

- Functional Impact: The thiazolidinone’s sulfur atom may alter hydrogen-bonding capacity compared to the pyrrolidinone’s oxygen, affecting target selectivity.

Fluorinated Analogues

4-Fluoro-N-Isopropylbenzamide Derivatives (Example 53)

- Structural Differences : Features a chromen-4-one and pyrazolo[3,4-d]pyrimidine core instead of benzenesulfonamide.

- Physicochemical Properties :

- Mass: 589.1 (M⁺+1) (higher than the target compound’s theoretical ~400–450 g/mol range) .

Biological Activity

4-Fluoro-3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group, a fluorinated aromatic ring, and a pyrrolidine derivative. Its molecular formula is , with a molecular weight of approximately 347.47 g/mol. The presence of the fluorine atom may enhance lipophilicity and biological activity.

Molecular Structure

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 347.47 g/mol |

| Functional Groups | Sulfonamide, Aromatic ring, Pyrrolidine |

The biological activity of 4-fluoro-3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It has shown potential as a modulator of certain receptors, which could influence cellular signaling pathways.

Pharmacological Studies

Recent studies have highlighted the compound's promising pharmacological properties:

- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor effects against various cancer cell lines. For instance, in vitro studies demonstrated that certain analogs reduced cell viability in cancer cells by inducing apoptosis .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing effectiveness in reducing inflammation markers in cellular models .

Case Studies

- Anticancer Research : A study conducted on the efficacy of 4-fluoro-3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide against human cancer cell lines revealed an IC50 value of approximately 15 µM, indicating moderate potency .

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to controls, suggesting its potential utility in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4-Fluoro-3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide | 15 | Apoptosis induction |

| Related Compound A | 10 | Inhibition of specific kinases |

| Related Compound B | 20 | Anti-inflammatory pathways modulation |

Q & A

Q. Biological Screening Recommendations :

| Assay | Target | Method | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | Broth microdilution (MIC) | |

| Anticancer | HeLa cells | MTT assay (IC₅₀) | |

| Enzyme Inhibition | Carbonic anhydrase IX | Spectrophotometric (Kᵢ) |

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

Challenges include low plasma concentrations and matrix interference. Recommended solutions:

-

Sample Preparation : Solid-phase extraction (C18 columns) to isolate the compound .

-

Detection : LC-MS/MS with multiple reaction monitoring (MRM) for specificity.

-

Validation Parameters :

Parameter Requirement Source Linearity R² ≥ 0.995 LOD ≤10 ng/mL Recovery 85–115%

Basic: What safety and handling protocols are critical for this compound?

Answer:

- Toxicity : Predicted LD₅₀ > 500 mg/kg (oral, rat; similar to ).

- Handling : Use PPE (gloves, goggles) and work in a fume hood.

- Storage : –20°C under inert atmosphere (N₂ or Ar) to prevent hydrolysis .

Advanced: How do computational methods (e.g., DFT, molecular docking) support the study of this compound?

Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gap) .

- Docking : Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB ID: 3IAI). Key residues: Thr199, Gln92 .

Basic: What solvents and conditions are suitable for recrystallization?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.